

Carcinogenicity of 2,3-Dichloropropene and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dichloro-1-propene*

Cat. No.: *B165496*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the carcinogenic potential of 2,3-dichloropropene and its isomers. The information is compiled from publicly available toxicology and carcinogenicity studies, with a focus on experimental data to support an objective comparison.

Overview of Dichloropropene Isomers

Dichloropropenes are chlorinated alkenes with the chemical formula $C_3H_4Cl_2$. There are five structural isomers: 1,1-dichloropropene, 1,2-dichloropropene, 1,3-dichloropropene (with cis and trans configurations), 2,3-dichloropropene, and 3,3-dichloropropene.^[1] The most studied of these is 1,3-dichloropropene, a widely used soil fumigant.^{[1][2]} Information on the carcinogenicity of other isomers is limited.

Carcinogenicity Classification

Regulatory agencies have classified 1,3-dichloropropene based on available evidence. There is limited to no information on the carcinogenicity classification for the other isomers.

Isomer	Agency	Classification	Notes
1,3-Dichloropropene	IARC	Group 2B	"Possibly carcinogenic to humans"[3][4]
US EPA	Group B2	"Probable human carcinogen"[3][5]	
NTP	Reasonably anticipated to be a human carcinogen	Based on sufficient evidence from animal studies[6][7]	
2,3-Dichloropropene	NJ Dept. of Health	Mutagen	Handled as a possible carcinogen with extreme caution[8]
1,1-, 1,2-, 3,3-Dichloropropene	-	Not classified	Insufficient data available.

Comparative Carcinogenicity Data from Animal Studies

The majority of carcinogenicity data is available for 1,3-dichloropropene. Studies on 2,3-dichloropropene are limited to shorter-term exposures, and there is a lack of long-term carcinogenicity studies for the other isomers.

Isomer	Species	Strain	Route of Exposure	Dose Levels	Duration	Key Finding (Tumorigenicity)	Reference
1,3-Dichloropropene (Technica I Grade with 1% epichlorohydrin)	Rat	F344/N	Gavage	0, 25, 50 mg/kg/day	104 weeks	Increase d incidence of forestomach squamous cell papillomas and carcinomas (both sexes); increase d incidence of liver neoplastic nodules (males). [7][9]	NTP (1985)
Mouse	B6C3F1	Gavage	0, 50, 100 mg/kg/day	104 weeks	Increase d incidence of forestomach squamous cell papillomas	NTP (1985)	

s or
carcinom
as,
urinary
bladder
transition
al cell
carcinom
as, and
lung
alveolar/
bronchiol
ar
adenoma
s
(females)

[7][9]

1,3-Dichloropropene (92.1% pure with 2% epoxidized soybean oil)	Mouse	B6C3F1	Inhalation	0, 5, 20, 60 ppm	24 months	Statistically significant increase in bronchioalveolar adenomas (males) at 60 ppm. [7][10][11]	Lomax et al. (1989)
---	-------	--------	------------	------------------	-----------	--	---------------------

Rat	Fischer 344	Inhalation	0, 5, 20, 60 ppm	24 months	No evidence of carcinogenicity. [10]	Lomax et al. (1989)
-----	-------------	------------	------------------	-----------	--------------------------------------	---------------------

2,3-Dichloropropene (>99% pure)	Rat, Mouse	Fischer 344, B6C3F1	Inhalation	0, 5, 25, 75 ppm	9 days (over 11 days)	Hyperplasia of the nasal respiratory epithelium in female rats at 5 ppm. No long-term carcinogenicity data available. [3]	Zempel et al. (1987)
1,1-Dichloropropene	-	-	-	-	-	No in vivo carcinogenicity data available. Showed mutagenicity in <i>S. typhimurium</i> strain RSJ100 (expressing rat GSTT1-1). [12]	-
1,2-Dichloropropene	-	-	-	-	-	No carcinogenicity	-

3,3-Dichloropropene	-	-	-	No carcinogenicity data available. [13]
---------------------	---	---	---	--

Experimental Protocols

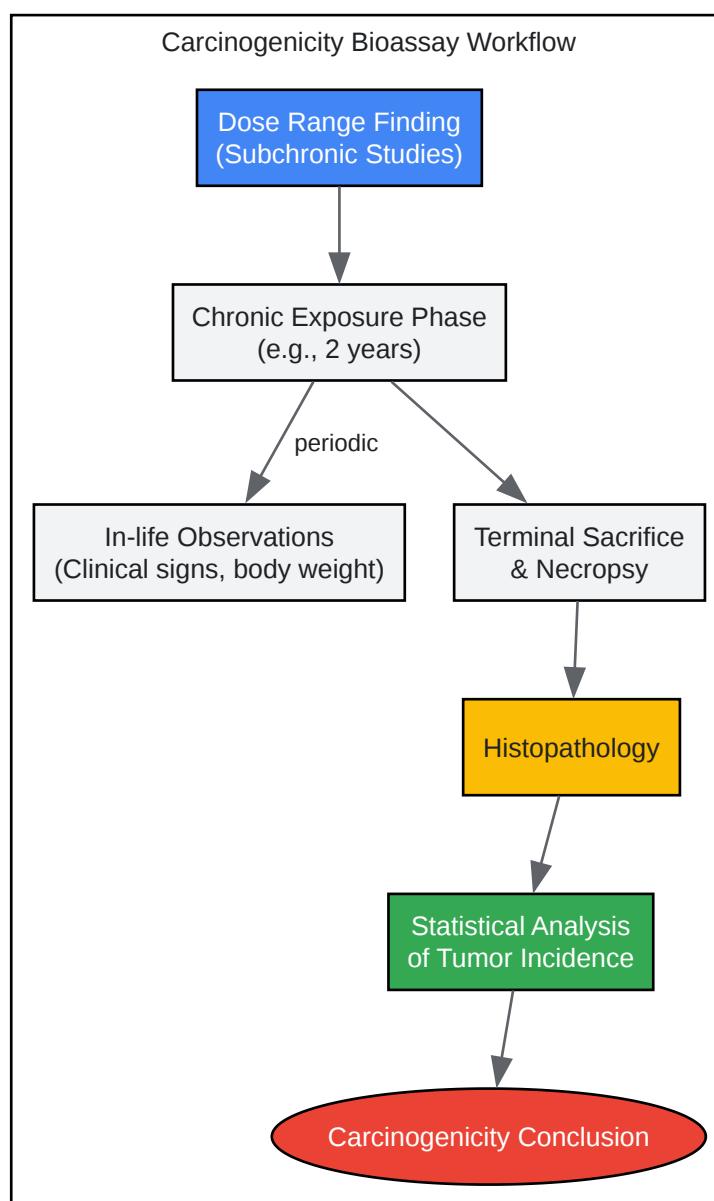
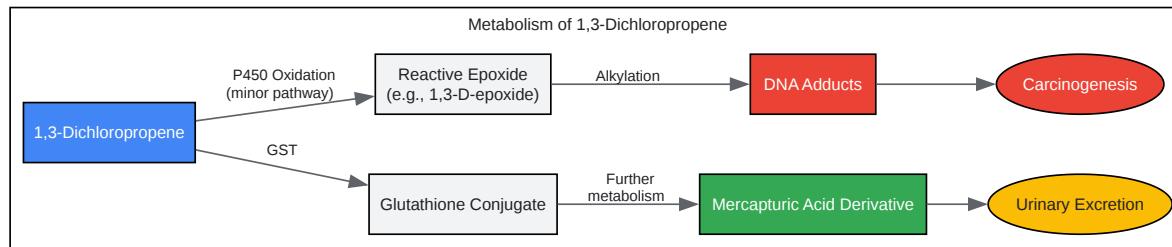
NTP Gavage Studies of 1,3-Dichloropropene (Telone II) (1985)

- Test Substance: Technical-grade 1,3-dichloropropene (Telone II), containing approximately 89% 1,3-dichloropropene (cis and trans isomers), 2.5% 1,2-dichloropropane, 1.5% trichloropropene, and 1% epichlorohydrin as a stabilizer.[\[6\]](#)[\[7\]](#)
- Animals: Fischer 344/N rats and B6C3F1 mice, 50 of each sex per dose group.
- Administration: The test substance was administered in corn oil by gavage, 3 times per week for 104 weeks.
- Dose Levels:
 - Rats: 0, 25, or 50 mg/kg body weight.
 - Mice: 0, 50, or 100 mg/kg body weight.
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 12 weeks and every 4 weeks thereafter. A complete necropsy and histopathologic examination were performed on all animals.

Inhalation Study of 1,3-Dichloropropene (Lomax et al., 1989)

- Test Substance: Technical-grade 1,3-dichloropropene (92.1% pure), stabilized with 2% epoxidized soybean oil.[\[7\]](#)
- Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per dose group.
- Administration: Whole-body inhalation exposure for 6 hours/day, 5 days/week for up to 24 months.
- Dose Levels: 0, 5, 20, or 60 ppm.[\[10\]](#)
- Observations: Animals were monitored for clinical signs of toxicity. Body weight and food consumption were measured periodically. Comprehensive hematology, clinical chemistry, and urinalysis were performed at 6, 12, 18, and 24 months. A complete histopathological examination was conducted on all animals.

Acute Inhalation Study of 2,3-Dichloropropene (Zempel et al., 1987)



- Test Substance: 2,3-Dichloropropene (>99% purity).
- Animals: Fischer 344 rats and B6C3F1 mice.
- Administration: Inhalation for 6 hours/day for 9 days over an 11-day period.
- Dose Levels: 0, 5, 25, or 75 ppm.
- Observations: The study focused on respiratory tract pathology. Histological examinations of the nasal passages, trachea, and lungs were performed. This study was designed to assess acute toxicity, not carcinogenicity.

Mechanisms of Carcinogenicity and Metabolic Pathways

The primary metabolic pathway for 1,3- and 2,3-dichloropropene is detoxification via conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), leading to the formation of mercapturic acid derivatives that are excreted in the urine.[\[13\]](#) However, alternative bioactivation pathways may lead to the formation of reactive metabolites capable of

binding to DNA and other macromolecules, initiating carcinogenesis. For 1,1-dichloropropene, GSH conjugation appears to be a bioactivation pathway, forming a mutagenic episulfonium ion. [3][14]

Below is a diagram illustrating the metabolic pathways of 1,3-dichloropropene.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mammalian toxicity of 1,3-dichloropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,3-Dichloropropene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Glutathione conjugation in the detoxication of (Z)-1,3-dichloropropene (a component of the nematocide D-D) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological effect monitoring of occupational exposure to 1,3-dichloropropene: effects on liver and renal function and on glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carcinogenicity of 2,3-Dichloropropene and Its Isomers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165496#carcinogenicity-comparison-of-2-3-dichloropropene-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com